REACTION_CXSMILES
|
N1C=CC=[C:3]2[C:7](=[O:14])[C:8]3[C:13]([C:2]=12)=[CH:12][CH:11]=[CH:10][CH:9]=3.[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]2CC3C([C:16]=12)=CC=CC=3.[C:28]1(=[O:37])[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH2:30][CH2:29]1.ClC1C=C2C(CC[C:45]2=[O:48])=CC=1CC1CCCC1>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:45][O:48][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][C:10]=1[O:37][CH3:28])[C:7](=[O:14])[CH2:3][CH2:2]2.[CH3:7][O:14][C:34]1[CH:35]=[C:36]2[C:31]([CH2:30][CH2:29][C:28]2=[O:37])=[CH:32][CH:33]=1.[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC=C1)C(C1=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC=C1)CC1=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2CCC(C2=C1)=O)CC1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCC(C2=CC1OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C=CC=[C:3]2[C:7](=[O:14])[C:8]3[C:13]([C:2]=12)=[CH:12][CH:11]=[CH:10][CH:9]=3.[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]2CC3C([C:16]=12)=CC=CC=3.[C:28]1(=[O:37])[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH2:30][CH2:29]1.ClC1C=C2C(CC[C:45]2=[O:48])=CC=1CC1CCCC1>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:45][O:48][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][C:10]=1[O:37][CH3:28])[C:7](=[O:14])[CH2:3][CH2:2]2.[CH3:7][O:14][C:34]1[CH:35]=[C:36]2[C:31]([CH2:30][CH2:29][C:28]2=[O:37])=[CH:32][CH:33]=1.[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC=C1)C(C1=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C2C(=CC=C1)CC1=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2CCC(C2=C1)=O)CC1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are prepared
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCC(C2=CC1OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |